![molecular formula C7H3BrF3NO3 B1288023 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene CAS No. 95668-21-6](/img/structure/B1288023.png)
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of brominated and nitro-substituted aromatic compounds. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly influence the electronic properties of the benzene ring and affect its reactivity.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves the use of lithiation followed by reaction with various electrophiles. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of a tribromobenzene derivative, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These methods suggest that the synthesis of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could potentially be achieved through analogous strategies, involving selective bromination and nitration steps, as well as the introduction of the trifluoromethoxy group.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been extensively studied using X-ray crystallography. For instance, the structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play a role in the packing of these molecules in the solid state . These interactions are likely to be present in the crystal structure of 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene as well, influencing its solid-state properties.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds with nucleophiles has been explored in various studies. For example, 1-bromo-1-nitro-3,3,3-trichloropropene was found to react with alcohols and amines to yield alkoxylation and amination products . Similarly, 1-bromo-2-(trifluoromethoxy)benzene was shown to undergo lithiation and subsequent reactions to generate various phenyllithium intermediates, which could be further transformed into naphthalene derivatives . These findings suggest that 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene could also participate in nucleophilic substitution reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their substituents. For instance, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states . This indicates that the trifluoromethoxy and nitro groups in 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene are likely to affect its optical properties, making it a candidate for studies in photoluminescence. Additionally, the presence of the bromo group could facilitate further chemical modifications through palladium-catalyzed coupling reactions, which are commonly employed in the synthesis of complex organic molecules.
Scientific Research Applications
Chemical Synthesis and Intermediates
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene plays a significant role in chemical synthesis. For instance, it can undergo reactions to generate phenyllithium compounds. Schlosser and Castagnetti (2001) demonstrated that treating 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide leads to the generation of various phenyllithium intermediates. These intermediates can be further reacted to produce naphthalenes and other complex organic compounds, showcasing the compound's versatility in synthetic chemistry (Schlosser & Castagnetti, 2001).
Theoretical Conformational Analysis
In the realm of theoretical chemistry, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene and its derivatives have been subjects of conformational analysis. Chachkov et al. (2008) performed a theoretical conformational analysis of substituted nitroethenes, including derivatives of this compound, using the B3LYP/6-31G* method. Their findings provided insights into the structural properties and behaviors of these molecules in different phases (Chachkov et al., 2008).
Reactions with Vinyl Grignard Reagents
The compound also plays a crucial role in the synthesis of indoles. Bartoli et al. (1991) explored the reactivity of nitroarenes, including 1-bromo-2-nitro-4-(trifluoromethoxy)benzene, with vinyl Grignard reagents. This process is pivotal for the synthesis of 2-(trimethylsilyl)indoles, indicating the compound's application in the preparation of important heterocyclic compounds (Bartoli et al., 1991).
Molecular Electronics
In the field of molecular electronics, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene derivatives have shown promising applications. For example, a study by Chen et al. (1999) used a molecule containing a nitroamine redox center, derived from a similar bromo-nitro compound, in an electronic device. This device exhibited remarkable electronic properties such as negative differential resistance, indicating the potential of these compounds in advanced electronic applications (Chen et al., 1999).
Luminescent Materials
Finally, derivatives of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene have been used in the synthesis of luminescent materials. Xiang and Cao (2012) synthesized luminescent covalent-organic polymers using bromophenyl derivatives, demonstrating their potential use in detecting explosives and small organic molecules (Xiang & Cao, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-nitro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWANFWEBHKYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592994 | |
Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
CAS RN |
95668-21-6 | |
Record name | 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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